2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Medicine: Explored for its antibacterial, antifungal, anti-inflammatory, and antitumor activities.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it can inhibit acetylcholinesterase activity, affecting nerve pulse transmission . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones These compounds share the pyrazole ring structure but differ in their substituents, leading to unique properties and applications. The uniqueness of 2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-7-6-10(15-14-7)13-11(16)8-4-2-3-5-9(8)12(17)18/h6,8-9H,2-5H2,1H3,(H,17,18)(H2,13,14,15,16) |
InChI Key |
DOELTKKYRPVYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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